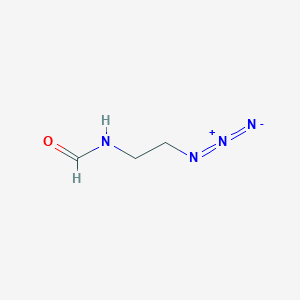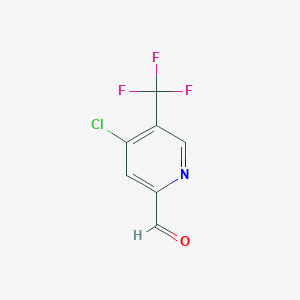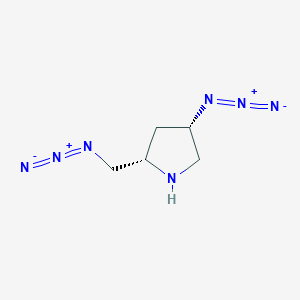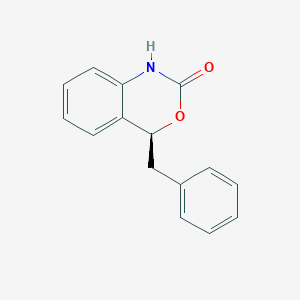
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitropyridine.
Formation of Piperazine Derivative: 3-nitropyridine is then reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form the piperazine derivative.
Carboxamide Formation: The piperazine derivative is then reacted with 2-phenylethyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 4-(3-Aminopyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Nitropyridin-2-yl)piperazine-1-carboxamide: Lacks the phenylethyl group.
N-(2-Phenylethyl)piperazine-1-carboxamide: Lacks the nitropyridine group.
Uniqueness
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is unique due to the presence of both the nitropyridine and phenylethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
839722-32-6 |
|---|---|
Formule moléculaire |
C18H21N5O3 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-(3-nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c24-18(20-10-8-15-5-2-1-3-6-15)22-13-11-21(12-14-22)17-16(23(25)26)7-4-9-19-17/h1-7,9H,8,10-14H2,(H,20,24) |
Clé InChI |
ZIENNDUKIZODCO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)

![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)








